P2Y6 Receptor Agonist Potency of UDP vs. UTP
UDP activates the human P2Y6 receptor with an EC50 of 0.30 μM [1]. In contrast, UTP is either inactive or requires much higher concentrations (EC50 >85 μM in mouse SCG neurons [2]) to elicit responses in comparable systems. This demonstrates that UDP is the cognate agonist for P2Y6, while UTP primarily targets P2Y2 and P2Y4 receptors.
| Evidence Dimension | Receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.30 μM (human P2Y6 receptor) |
| Comparator Or Baseline | UTP: >85 μM (mouse SCG neurons) or inactive at P2Y6 |
| Quantified Difference | >280-fold difference in potency |
| Conditions | Human P2Y6 receptor expressed in 1321N1 astrocytoma cells (UDP); mouse superior cervical ganglion neurons (UTP) |
Why This Matters
For studies involving P2Y6-mediated signaling, UDP is the essential reagent; UTP will not produce the same pharmacological response and may lead to false-negative results.
- [1] El-Tayeb, A., Qi, A., & Müller, C. E. (2010). Pyrimidine Ribonucleotides with Enhanced Selectivity as P2Y6 Receptor Agonists: Novel 4-Alkyloxyimino, (S)-Methanocarba, and 5′-Triphosphate γ-Ester Modifications. Journal of Medicinal Chemistry, 53(11), 4488–4501. View Source
- [2] Calvert, J. A., Atterbury-Thomas, A. E., Leon, C., Forsythe, I. D., Gachet, C., & Evans, R. J. (2004). Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia. British Journal of Pharmacology, 142(5), 867–878. View Source
